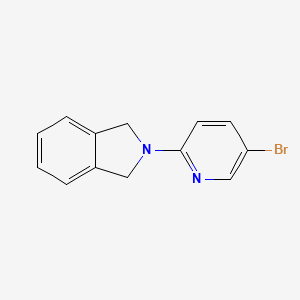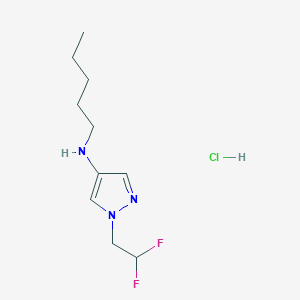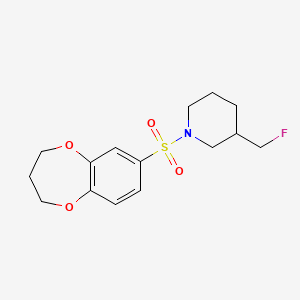![molecular formula C17H24N2O4S B12236981 4-[1-(4-Methanesulfonylphenyl)piperidine-3-carbonyl]morpholine](/img/structure/B12236981.png)
4-[1-(4-Methanesulfonylphenyl)piperidine-3-carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(4-Methanesulfonylphenyl)piperidine-3-carbonyl]morpholine is a complex organic compound that features both piperidine and morpholine moieties. Piperidine is a six-membered heterocycle containing one nitrogen atom, while morpholine is a heterocyclic amine with both nitrogen and oxygen atoms in its ring structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methanesulfonylphenyl)piperidine-3-carbonyl]morpholine typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a morpholine derivative under controlled conditions. The reaction may involve the use of coupling agents, such as carbodiimides, to facilitate the formation of the amide bond between the piperidine and morpholine moieties .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and advanced purification methods, such as chromatography, can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Methanesulfonylphenyl)piperidine-3-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings, often facilitated by halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
4-[1-(4-Methanesulfonylphenyl)piperidine-3-carbonyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(4-Methanesulfonylphenyl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidine alkaloids share structural similarities with the piperidine moiety.
Morpholine Derivatives: Compounds such as morpholine-based organocatalysts and morpholine amino acids are structurally related.
Uniqueness
4-[1-(4-Methanesulfonylphenyl)piperidine-3-carbonyl]morpholine is unique due to its combined piperidine and morpholine structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C17H24N2O4S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
[1-(4-methylsulfonylphenyl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H24N2O4S/c1-24(21,22)16-6-4-15(5-7-16)19-8-2-3-14(13-19)17(20)18-9-11-23-12-10-18/h4-7,14H,2-3,8-13H2,1H3 |
InChI Key |
XTZKAAPXDSHKFT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCCC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Fluorophenoxy)methyl]oxolane](/img/structure/B12236907.png)
![2-Tert-butyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B12236909.png)




![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B12236941.png)
![4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-6-methylpyrimidine](/img/structure/B12236948.png)
![2-(4-chlorophenoxy)-2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B12236952.png)
![2-{4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12236955.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12236957.png)
![2-(2-fluorophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide](/img/structure/B12236971.png)
